molecular formula C13H12N4OS B12940373 (2-(Methylthio)-9H-purin-8-yl)(phenyl)methanol CAS No. 4244-51-3

(2-(Methylthio)-9H-purin-8-yl)(phenyl)methanol

Cat. No.: B12940373
CAS No.: 4244-51-3
M. Wt: 272.33 g/mol
InChI Key: GTRCHOWLVXZROM-UHFFFAOYSA-N
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Description

(2-(Methylthio)-9H-purin-8-yl)(phenyl)methanol: is an organic compound that features a purine base substituted with a methylthio group and a phenylmethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Methylthio)-9H-purin-8-yl)(phenyl)methanol typically involves the following steps:

    Formation of the Purine Base: The purine base can be synthesized through a series of reactions starting from simple precursors like formamide and glycine.

    Introduction of the Methylthio Group: The methylthio group is introduced via nucleophilic substitution reactions using methylthiol as the nucleophile.

    Attachment of the Phenylmethanol Moiety: The phenylmethanol group is attached through a Friedel-Crafts alkylation reaction, where phenylmethanol acts as the alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can target the purine ring or the phenylmethanol moiety, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the purine ring and the phenylmethanol group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced purine derivatives and phenylmethanol derivatives.

    Substitution: Various substituted purine and phenylmethanol compounds.

Scientific Research Applications

(2-(Methylthio)-9H-purin-8-yl)(phenyl)methanol: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of (2-(Methylthio)-9H-purin-8-yl)(phenyl)methanol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, affecting their function.

    Pathways Involved: It may modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, and metabolism.

Comparison with Similar Compounds

Similar Compounds

    (2-(Methylthio)-9H-purin-8-yl)methanol: Lacks the phenyl group, resulting in different chemical and biological properties.

    (2-(Methylthio)-9H-purin-8-yl)(methyl)methanol: Contains a methyl group instead of a phenyl group, affecting its reactivity and applications.

    (2-(Methylthio)-9H-purin-8-yl)(phenyl)ethanol: Has an ethanol moiety instead of methanol, leading to variations in its chemical behavior.

Uniqueness

  • The presence of both the methylthio group and the phenylmethanol moiety in (2-(Methylthio)-9H-purin-8-yl)(phenyl)methanol imparts unique chemical properties, making it a versatile compound for various applications.

Properties

CAS No.

4244-51-3

Molecular Formula

C13H12N4OS

Molecular Weight

272.33 g/mol

IUPAC Name

(2-methylsulfanyl-7H-purin-8-yl)-phenylmethanol

InChI

InChI=1S/C13H12N4OS/c1-19-13-14-7-9-11(17-13)16-12(15-9)10(18)8-5-3-2-4-6-8/h2-7,10,18H,1H3,(H,14,15,16,17)

InChI Key

GTRCHOWLVXZROM-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=C2C(=N1)N=C(N2)C(C3=CC=CC=C3)O

Origin of Product

United States

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